molecular formula C15H9ClF4O2 B14638112 Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]- CAS No. 56426-11-0

Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-

Cat. No.: B14638112
CAS No.: 56426-11-0
M. Wt: 332.67 g/mol
InChI Key: KRTOESCRCSFPEZ-UHFFFAOYSA-N
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Description

Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methanone group attached to a 3-chlorophenyl ring and a 4-(1,1,2,2-tetrafluoroethoxy)phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]- typically involves the reaction of 3-chlorobenzoyl chloride with 4-(1,1,2,2-tetrafluoroethoxy)aniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol group.

    Substitution: The chlorine atom in the 3-chlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-chlorophenyl)phenyl-: Similar structure but with a 4-chlorophenyl ring instead of a 3-chlorophenyl ring.

    Methanone, (3-chlorophenyl)(4-chlorophenyl)-: Contains both 3-chlorophenyl and 4-chlorophenyl rings.

    (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone: Similar structure with a 4-(1-methylethoxy)phenyl ring.

Uniqueness

Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]- is unique due to the presence of the 4-(1,1,2,2-tetrafluoroethoxy)phenyl ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

56426-11-0

Molecular Formula

C15H9ClF4O2

Molecular Weight

332.67 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone

InChI

InChI=1S/C15H9ClF4O2/c16-11-3-1-2-10(8-11)13(21)9-4-6-12(7-5-9)22-15(19,20)14(17)18/h1-8,14H

InChI Key

KRTOESCRCSFPEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OC(C(F)F)(F)F

Origin of Product

United States

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